molecular formula C17H16ClN3O2 B8734280 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-70-6

2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8734280
CAS No.: 827030-70-6
M. Wt: 329.8 g/mol
InChI Key: YSYHVEFDFWVFNK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and dimethoxyphenyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
  • (2-Chloro-quinazolin-4-yl)-propylamine
  • (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine stands out due to its unique combination of functional groups. The presence of both chloro and dimethoxyphenyl groups enhances its biological activity and makes it a versatile compound for various applications. Its unique structure also allows for more specific interactions with molecular targets, potentially leading to more effective therapeutic agents.

Properties

CAS No.

827030-70-6

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O2/c1-21(14-9-8-11(22-2)10-15(14)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3

InChI Key

YSYHVEFDFWVFNK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-chloro-quinazolin-4-yl)-(2,4-dimethoxy-phenyl)-amine and methyl iodide by a procedure similar to example 36 (91% yield). 1H NMR (CDCl3): 7.70-7.73 (m, 1H), 7.54 (ddd, J=8.7, 6.3 and 2.1 Hz, 1H), 7.10 (d, J=8.7 Hz, 1H), 6.93-7.23 (m, 2H), 6.50-6.57 (m, 2H), 3.87 (s, 3H), 3.67 (s, 3H), 3.52 (s, 3H).
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